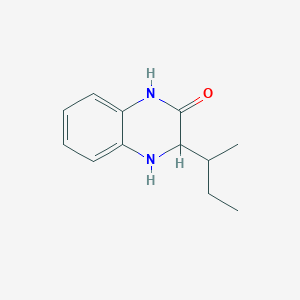
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound consists of a quinoxalinone core with a butan-2-yl substituent at the 3-position. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory applications .
Preparation Methods
The synthesis of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This Ullmann-type, ligand-free amination reaction proceeds with moderate to good yields and without racemization . Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions at the 3-position, leading to the formation of various substituted quinoxalinones.
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often quinoxaline derivatives with diverse substitution patterns.
Scientific Research Applications
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in viral replication and inflammatory responses . By binding to these targets, it can modulate the activity of key signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: This compound shares the quinoxalinone core but lacks the butan-2-yl substituent, resulting in different biological activities.
3-Cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This hybrid structure combines features from potent anti-HIV drug candidates and exhibits unique antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
USEJKDHPEGYAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
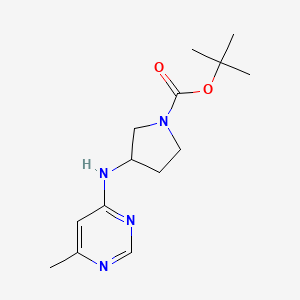
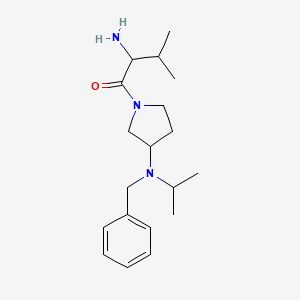

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
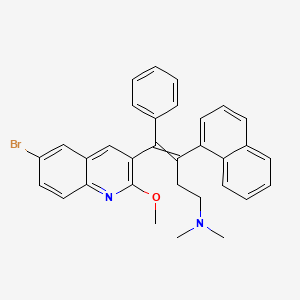

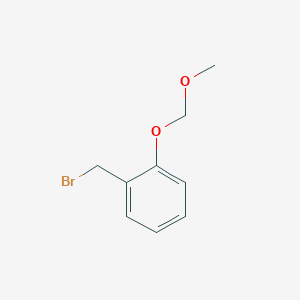

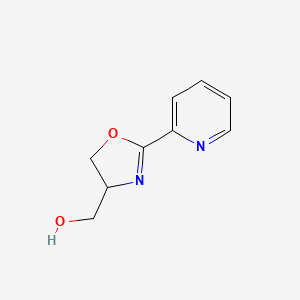
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
